

A Comprehensive Technical Guide to 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Hexanoylpiperazine

CAS No.: 18903-05-4

Cat. No.: B090903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-Hexanoylpiperazine**, a valuable chemical intermediate in various research and development applications. We will explore its fundamental chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity

1-Hexanoylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The addition of a hexanoyl group (a six-carbon acyl chain) to one of the nitrogen atoms defines its unique chemical structure and properties.

Identifier	Value	Source
CAS Number	18903-05-4	[1][2][3][4]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O	[1][2]
Molecular Weight	184.28 g/mol	[1][2][4]
IUPAC Name	1-piperazin-1-ylhexan-1-one	[2]

Below is a diagram illustrating the chemical structure of **1-Hexanoylpiperazine**.

Caption: Chemical structure of **1-Hexanoylpiperazine**.

Physicochemical Properties

Understanding the physicochemical properties of **1-Hexanoylpiperazine** is crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Density	0.965 g/cm ³	
Boiling Point	316.3°C at 760 mmHg	
XLogP3-AA	1	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]

The XLogP3-AA value of 1 suggests a moderate level of lipophilicity, which can be a critical parameter in drug design, influencing factors like membrane permeability and bioavailability. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which can affect its solubility and interactions with biological targets.

Synthesis and Reactivity

The synthesis of **1-Hexanoylpiperazine** typically involves the acylation of piperazine with a hexanoyl derivative. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 1-Hexanoylpiperazine

Objective: To synthesize **1-Hexanoylpiperazine** via the acylation of piperazine.

Materials:

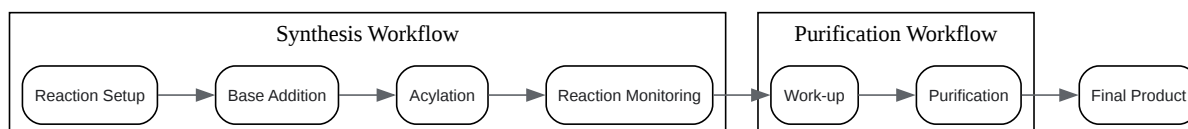
- Piperazine
- Hexanoyl chloride (or hexanoic anhydride)
- Anhydrous dichloromethane (DCM) as a solvent
- Triethylamine (or another suitable base)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve piperazine (2 equivalents) in anhydrous DCM. The use of excess piperazine helps to minimize the formation of the di-acylated product.
- **Base Addition:** Add triethylamine (1.1 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.

- **Acylation:** Cool the reaction mixture in an ice bath. Add hexanoyl chloride (1 equivalent) dropwise to the stirred solution. The slow addition helps to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water.
 - Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield pure **1-Hexanoylpiperazine**.

The following diagram illustrates the general workflow for the synthesis of **1-Hexanoylpiperazine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **1-Hexanoylpiperazine**.

Applications in Research and Development

The piperazine moiety is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The addition of a lipophilic hexanoyl chain can modulate the biological activity of the parent piperazine ring, making **1-Hexanoylpiperazine** a useful building block in the synthesis of novel compounds.

Potential areas of application include:

- **Drug Discovery:** As a precursor for the synthesis of more complex molecules with potential therapeutic activities. The piperazine core is found in a wide range of drugs, including antipsychotics, antihistamines, and anti-cancer agents.
- **Agrochemical Research:** As an intermediate in the development of new pesticides and herbicides.
- **Materials Science:** In the synthesis of polymers and other materials with specific functional properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Hexanoylpiperazine** is associated with the following hazards^[2]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Precautions:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Hexanoylpiperazine is a versatile chemical intermediate with a well-defined chemical identity and a range of potential applications in research and development. Its synthesis is straightforward, and its physicochemical properties make it an attractive building block for the design of new molecules. As with any chemical, proper safety precautions must be observed during its handling and use.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3248922, **1-Hexanoylpiperazine**. [[Link](#)]
- Tetrahedron. 1-Hexanoyl-piperazine. [[Link](#)]
- Chemical Sourcing. 1-HEXANOYL-PIPERAZINE CAS#:18903-05-4. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. [1-Hexanoylpiperazine | C10H20N2O | CID 3248922 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 3. [18903-05-4 | 1-Hexanoyl-piperazine | Tetrahedron](#) [thsci.com]
- 4. [1-HEXANOYL-PIPERAZINE | 18903-05-4](#) [m.chemicalbook.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Hexanoylpiperazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090903/docs#a-comprehensive-technical-guide-to-1-hexanoylpiperazine\]](https://www.benchchem.com/product/b090903/docs#a-comprehensive-technical-guide-to-1-hexanoylpiperazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)